molecular formula C18H15BrClNO2 B8346986 7-Amino-8-bromo-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

7-Amino-8-bromo-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

Cat. No.: B8346986
M. Wt: 392.7 g/mol
InChI Key: GJPVMILZTXQDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-8-bromo-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one is a useful research compound. Its molecular formula is C18H15BrClNO2 and its molecular weight is 392.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15BrClNO2

Molecular Weight

392.7 g/mol

IUPAC Name

7-amino-8-bromo-3-(4-chlorophenyl)-2-propan-2-ylchromen-4-one

InChI

InChI=1S/C18H15BrClNO2/c1-9(2)17-14(10-3-5-11(20)6-4-10)16(22)12-7-8-13(21)15(19)18(12)23-17/h3-9H,21H2,1-2H3

InChI Key

GJPVMILZTXQDJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(O1)C(=C(C=C2)N)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 7-amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one (0.36 g, 1.15 mmol) in chloroform (10 ml) is treated at room temperature with N-bromosuccinimide (0.21 g, 1.2 mmol, 1.05 eq.). After stirring for 20 min, the mixture is partitioned between water (150 ml) and ethyl acetate (50 ml). The organic phase is washed with brine (100 ml), dried (magnesium sulfate) and filtered, and the solvent is removed by evaporation in vacuo to afford the title compound as an orange solid. The product is used in the next step without further purification.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.